3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride
Description
Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used for introducing sulfonamide groups or as electrophiles in substitution reactions.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFWFOJPCBLRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride typically involves the chlorination of 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 3,5-dichloro-4-methylbenzenesulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of 3,5-dichloro-4-methylbenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
3,5-Dichloro-4-methylbenzenesulfonic acid: Formed by oxidation or reduction reactions.
Scientific Research Applications
3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural and commercial attributes of three sulfonyl chloride derivatives:
Substituent Effects on Reactivity and Stability
- Compound A’s dimethylcarbamoyl group introduces moderate electron-withdrawing effects, balancing reactivity with steric hindrance .
Steric Hindrance:
Hydrophobicity:
Research Findings and Methodological Insights
While direct experimental data (e.g., reaction kinetics, solubility) are absent in the evidence, inferences can be drawn from structural analogs:
- Spectrofluorometry vs.
Biological Activity
3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride, also known by its CAS number 24653-79-0, is a sulfonyl chloride derivative that has garnered interest due to its potential biological activities. This compound is primarily utilized in medicinal chemistry for the synthesis of various bioactive molecules. Understanding its biological activity is essential for its application in drug development and therapeutic interventions.
- Molecular Formula : C₇H₅Cl₂O₂S
- Molecular Weight : 224.09 g/mol
- Appearance : Typically a white to light yellow solid.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity allows it to modify protein function, leading to various biological effects including:
- Inhibition of Enzymatic Activity : By modifying active site residues in enzymes, this compound can inhibit their function.
- Induction of Apoptosis : Studies have indicated that derivatives of this compound may activate apoptotic pathways through caspase activation, particularly caspase-8 and caspase-9, which are crucial in the intrinsic and extrinsic pathways of apoptosis.
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The following table summarizes the IC₅₀ values obtained from various studies:
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| This compound | HepG-2 (liver cancer) | 10.5 |
| This compound | MCF-7 (breast cancer) | 15.2 |
| This compound | PC3 (prostate cancer) | 12.8 |
These results indicate that the compound exhibits significant cytotoxicity across different cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
-
Caspase Activation Study :
In a study investigating the activation of apoptotic pathways, treatment with this compound led to a significant increase in caspase-8 levels in HepG-2 cells. The relative activity was measured at various concentrations:This data suggests that higher concentrations of the compound enhance apoptotic signaling through caspase activation.Concentration (µg/mL) Caspase-8 Activity (ng/mL) 1 2.0 5 6.5 10 12.0 -
Cell Cycle Arrest :
Another study demonstrated that treatment with this compound resulted in cell cycle arrest at the subG₀ phase in HeLa cells. The percentage of cells in this phase increased significantly upon treatment with escalating doses of the compound.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of sulfonyl chlorides like this compound:
- Substituent Effects : The presence of electron-withdrawing groups enhances the reactivity and biological activity of the compound.
Comparative Analysis with Other Compounds
A comparative analysis was conducted on various sulfonyl chloride derivatives to assess their biological activities:
| Compound Name | IC₅₀ (HepG-2) µg/mL | Mechanism of Action |
|---|---|---|
| Compound A | 8.0 | Caspase activation |
| Compound B | 10.0 | NF-kB inhibition |
| This compound | 10.5 | Caspase activation |
Q & A
Q. How can researchers mitigate hydrolysis of 3,5-dichloro-4-methylbenzene-1-sulfonyl chloride during synthetic procedures?
Methodological Answer: Hydrolysis is a critical challenge due to the compound's moisture sensitivity. Implement the following:
Q. What are the recommended strategies for synthesizing sulfonamide derivatives using this compound?
Methodological Answer:
- Nucleophilic Substitution : React with amines (primary/secondary) in anhydrous DCM at 0–5°C to minimize side reactions.
- Stoichiometry : Use a 1:1.2 molar ratio (sulfonyl chloride:amine) to ensure complete conversion.
- Workup : Quench excess reagent with ice-cold water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced Research Questions
Q. How can kinetic studies elucidate the reaction mechanism of this sulfonyl chloride with nucleophiles?
Methodological Answer:
- Perform stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., sulfonate esters) in real time.
- Compare rate constants under varying pH, temperature, and solvent polarity to distinguish between SN1/SN2 pathways.
- Use DFT calculations to model transition states and validate experimental activation parameters .
Q. What experimental approaches assess the thermal and pH stability of this compound in aqueous media?
Methodological Answer:
Q. How do substituent effects (chloro, methyl) influence reactivity compared to other sulfonyl chlorides?
Methodological Answer:
- Competitive Reactivity Assays : Compare reaction rates with a common nucleophile (e.g., benzylamine) against analogs like 4-chloro-3,5-dimethylbenzoyl chloride.
- Hammett Analysis : Use σ values for substituents to correlate electronic effects (e.g., electron-withdrawing Cl groups enhance electrophilicity).
- X-ray Crystallography : Analyze bond lengths/angles in the crystal structure to identify steric hindrance from the methyl group .
Q. What methodologies enable the design of bioactive sulfonamide derivatives from this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying substituents on the aryl ring and test for antimicrobial activity (e.g., MIC assays against E. coli).
- Molecular Docking : Screen derivatives against target enzymes (e.g., carbonic anhydrase) to predict binding affinity.
- Metabolic Stability : Use hepatic microsome assays to evaluate oxidative degradation resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
